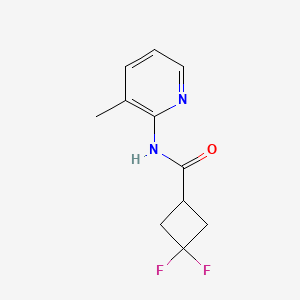![molecular formula C13H18ClN3O B12229758 3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229758.png)
3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-ethyl-5-methylpyrazole with a suitable phenol derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group results in quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1H-pyrazol-3-yl)aniline
- 2-Ethyl-5-methylpyrazole
- 3-(2-Ethyl-5-methylpyrazol-3-yl)phenol
Uniqueness
3-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol stands out due to its unique combination of a pyrazole ring and a phenolic group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-13(7-10(2)15-16)14-9-11-5-4-6-12(17)8-11;/h4-8,14,17H,3,9H2,1-2H3;1H |
InChI Key |
QTLJWYZNBWFMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12229676.png)
![1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12229680.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12229681.png)
![n-[(1-Isopropyl-1h-pyrazol-4-yl)methyl]-1,3-dimethyl-1h-pyrazol-4-amine](/img/structure/B12229692.png)
![3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B12229693.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12229695.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12229714.png)
![3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229716.png)
![4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12229724.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12229731.png)
![3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B12229735.png)
![3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12229749.png)
![4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229764.png)
